molecular formula C15H18Cl3N3O2 B3547074 2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B3547074
M. Wt: 378.7 g/mol
InChI Key: XUFGEVQUTMMBEQ-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide is a synthetic organic compound characterized by its trichloroacetamide group and a piperazine ring substituted with a propanoyl group

Properties

IUPAC Name

2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3N3O2/c1-2-13(22)21-9-7-20(8-10-21)12-6-4-3-5-11(12)19-14(23)15(16,17)18/h3-6H,2,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFGEVQUTMMBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a propanoyl group. This can be achieved through the reaction of piperazine with propanoyl chloride in the presence of a base such as triethylamine.

    Coupling with Trichloroacetamide: The substituted piperazine is then coupled with trichloroacetamide. This step often involves the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperazine ring may also interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trichloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}acetamide
  • 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide

Uniqueness

2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the trichloroacetamide group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Reactant of Route 2
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2,2,2-trichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

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